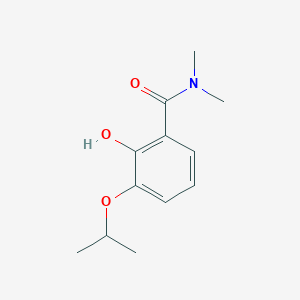![molecular formula C10H9NO5 B14854182 [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is an organic compound with a complex structure that includes a pyridine ring substituted with formyl and methoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a pyridine derivative followed by esterification and subsequent acetic acid substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Conversion to [2-Formyl-6-(carboxyl)pyridin-4-YL]acetic acid.
Reduction: Formation of [2-Hydroxymethyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to modulate biological pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The formyl and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-acetic acid: Similar structure but lacks the formyl and methoxycarbonyl groups.
[2-Formyl-pyridin-3-yl]-carbamic acid tert-butyl ester: Contains a formyl group but differs in the ester functionality.
Uniqueness
[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is unique due to its combination of formyl and methoxycarbonyl groups on the pyridine ring. This unique structure allows for specific reactivity and interactions that are not observed in similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H9NO5 |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
2-(2-formyl-6-methoxycarbonylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-10(15)8-3-6(4-9(13)14)2-7(5-12)11-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
BFAXSGZLBXPDHQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


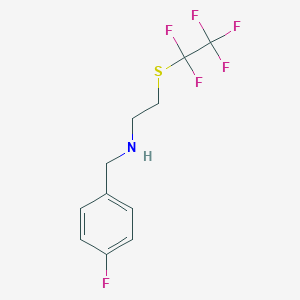
![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
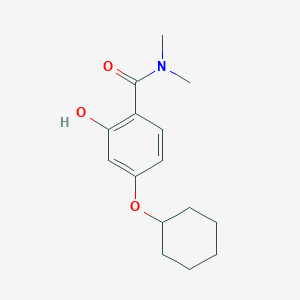
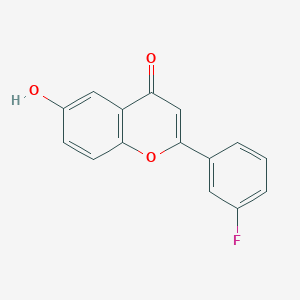
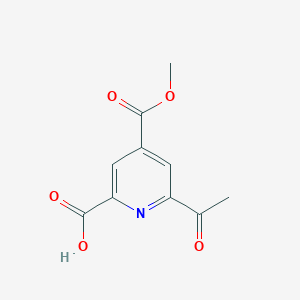
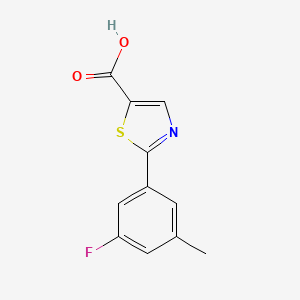
![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
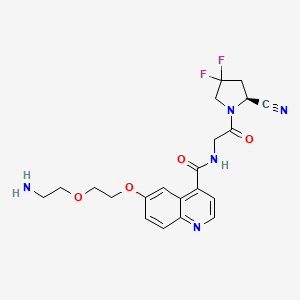
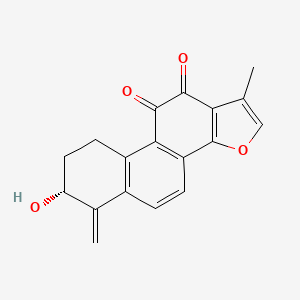
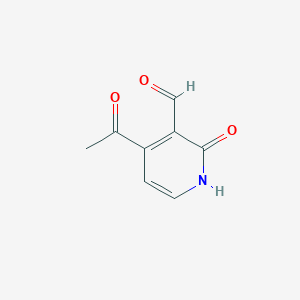
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)


